2,5-Dichloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide
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Overview
Description
2,5-Dichloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide is a synthetic organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide typically involves multiple steps. One common approach is to start with the chlorination of benzamide to introduce the dichloro groups at the 2 and 5 positions. This is followed by the addition of a hydroxypropyl group and the attachment of the 2,5-dimethylfuran moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxy group to an alkyl group.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2,5-Dichloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a biochemical probe or therapeutic agent.
Medicine: Research explores its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes, particularly in the field of organic electronics and polymer science.
Mechanism of Action
The mechanism by which 2,5-Dichloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s structure allows it to fit into binding sites, altering the activity of the target molecules and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dichloro-N-(3-hydroxypropyl)benzamide
- 2,5-dichloro-N-(2,5-dimethylfuran-3-yl)benzamide
- 2,5-dichloro-N-(3-(2,5-dimethylfuran-3-yl)propyl)benzamide
Uniqueness
Compared to similar compounds, 2,5-Dichloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide stands out due to the presence of both the hydroxypropyl and 2,5-dimethylfuran groups
Properties
IUPAC Name |
2,5-dichloro-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO3/c1-9-7-12(10(2)22-9)15(20)5-6-19-16(21)13-8-11(17)3-4-14(13)18/h3-4,7-8,15,20H,5-6H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCCGSFCUIENTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C2=C(C=CC(=C2)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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